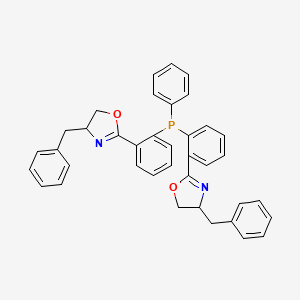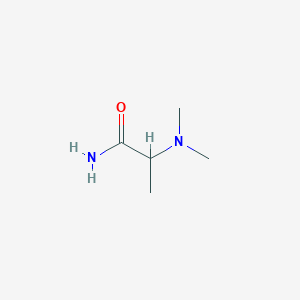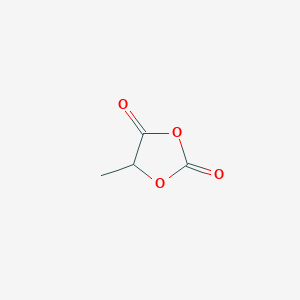
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique combination of oxazole rings and a phenylphosphine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the oxazole rings, followed by the introduction of the phenylphosphine group. Common reagents used in these steps include phosphorus trichloride, benzyl bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenylphosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include phosphine oxides, dihydrooxazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly in drug design and development.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.
作用机制
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Similar compounds include other phosphine-based ligands and oxazole derivatives, such as triphenylphosphine and 2,4-dimethyl-1,3-oxazole.
Uniqueness
What sets (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) apart is its unique combination of structural elements, which may confer distinct reactivity and properties compared to other similar compounds.
属性
分子式 |
C38H33N2O2P |
|---|---|
分子量 |
580.7 g/mol |
IUPAC 名称 |
bis[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane |
InChI |
InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2 |
InChI 键 |
HSRGLAMKLMUNJI-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)


![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)


